1-(2-Bromo-5-methyl-4-nitrophenyl)-4-methylpiperazine
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Overview
Description
1-(2-Bromo-5-methyl-4-nitrophenyl)-4-methylpiperazine is a chemical compound with a complex structure that includes a bromine atom, a nitro group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-methyl-4-nitrophenyl)-4-methylpiperazine typically involves the reaction of 2-bromo-5-methyl-4-nitroaniline with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-methyl-4-nitrophenyl)-4-methylpiperazine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include various oxidized derivatives of the original compound.
Reduction: The major product is typically the corresponding amine derivative.
Substitution: The products depend on the nucleophile used and can include a wide range of substituted derivatives.
Scientific Research Applications
1-(2-Bromo-5-methyl-4-nitrophenyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methyl-4-nitrophenyl)-4-methylpiperazine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and interactions. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-nitrophenol
- 2-Bromo-4-methyl-6-nitrophenol
- 2-Bromo-5-methyl-4-nitrophenyl methyl ether
Uniqueness
1-(2-Bromo-5-methyl-4-nitrophenyl)-4-methylpiperazine is unique due to the presence of both a piperazine ring and a nitro group, which confer distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-(2-bromo-5-methyl-4-nitrophenyl)-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-9-7-12(10(13)8-11(9)16(17)18)15-5-3-14(2)4-6-15/h7-8H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFPHVACHFQOFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Br)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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